molecular formula C11H14O3 B1668127 Butylparaben CAS No. 94-26-8

Butylparaben

Cat. No. B1668127
CAS RN: 94-26-8
M. Wt: 194.23 g/mol
InChI Key: QFOHBWFCKVYLES-UHFFFAOYSA-N
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Description

Butylparaben, also known as butyl p-hydroxybenzoate, is an organic compound with the formula C4H9O2CC6H4OH . It is a white solid that is soluble in organic solvents . It has proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions, and as a flavoring additive in food .


Synthesis Analysis

Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . It is produced industrially .


Molecular Structure Analysis

The molecular formula of Butylparaben is C11H14O3 . The molecular weight is 194.23 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Parabens such as butylparaben are esters of para-hydroxybenzoic acid. An ester is a compound that is, generally speaking, formed from the reaction of an acid and alcohol .


Physical And Chemical Properties Analysis

Butylparaben has a density of 1.1±0.1 g/cm3, a boiling point of 309.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It is slightly soluble in water and soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol .

Scientific Research Applications

Endocrine System Effects

  • Butylparaben has been found to exhibit estrogenic and antiandrogenic properties, impacting the endocrine system. Studies in rats showed altered endocrine-sensitive endpoints, such as reduced anogenital distance in offspring, altered ovary weights, and increased mammary gland outgrowth in females. In males, butylparaben exposure led to reduced sperm count and disrupted steroidogenesis, indicating potential risks for reproductive health (Boberg et al., 2016).

Reproductive System Impact

  • Research indicates that butylparaben can adversely affect male reproductive function. For instance, in prepubertal rats, a single administration induced spermatogenic cell apoptosis, suggesting a detrimental impact on male fertility (Alam et al., 2014). Similarly, another study found that butylparaben led to decreased sperm production and testosterone levels in male rats, highlighting potential reproductive risks (Oishi, 2001).

Neurobehavioral Effects

  • Butylparaben exposure during embryonic stages in zebrafish was associated with anxiety-like neurobehavioral responses, increased oxidative stress, and apoptosis in the head region of larvae. This suggests potential neurotoxic effects of butylparaben on early development (Lite et al., 2022).

Oxidative Stress and Toxicity

  • Butylparaben has been shown to impair the oxidative stress metabolism in vital organs such as the liver, kidney, and spleen in rats. This indicates a broader systemic impact beyond the endocrine and reproductive systems (Aydemir et al., 2020).

Future Directions

The European Chemicals Agency (ECHA) has added butylparaben to its Candidate List of substances of very high concern (SVHCs) because of its endocrine-disrupting properties . Companies importing or producing products containing the substance now have six months to notify the agency .

properties

IUPAC Name

butyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOHBWFCKVYLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Record name N-BUTYL-P-HYDROXYBENZOATE
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DSSTOX Substance ID

DTXSID3020209
Record name Butylparaben
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Molecular Weight

194.23 g/mol
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Physical Description

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992), Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline], Solid, white crystals with little or no odour
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

156.00 to 157.00 °C. @ 3.50 mm Hg
Record name Butylparaben
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Flash Point

181 °C
Record name BUTYLPARABEN
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/, Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/, In water, 2.07X10+2 mg/L at 20 °C, Very slightly soluble in water, SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page., 0.207 mg/mL at 20 °C, insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils, soluble (in ethanol)
Record name N-BUTYL-P-HYDROXYBENZOATE
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Record name BUTYLPARABEN
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Vapor Pressure

0.000186 [mmHg]
Record name Butylparaben
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Product Name

Butylparaben

Color/Form

Small, colorless crystals or powder, Crystalline powder, Finely divided solid

CAS RN

94-26-8
Record name N-BUTYL-P-HYDROXYBENZOATE
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Melting Point

154 to 156 °F (NTP, 1992), 68.5 °C, 68 - 69 °C
Record name N-BUTYL-P-HYDROXYBENZOATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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